2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Description
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H16FN5OS and its molecular weight is 345.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential metabolic processes in the bacteria .
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase enzymes affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Its inhibition leads to a decrease in DNA synthesis and cell division . Enoyl ACP Reductase is a key enzyme in the fatty acid synthesis pathway in bacteria. Its inhibition disrupts the production of essential fatty acids, affecting the integrity of the bacterial cell wall .
Pharmacokinetics
The compound’s pronounced docking properties and biological activity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of essential metabolic processes in bacteria, leading to inhibited growth and cell division . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Properties
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-2-14-19-20-16(22(14)21-9-5-6-10-21)24-11-15(23)18-13-8-4-3-7-12(13)17/h3-10H,2,11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTYQCQUXMCBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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